2-(4-Ethynylphenyl)piperidine;hydrochloride
Description
2-(4-Ethynylphenyl)piperidine hydrochloride is a piperidine derivative characterized by a phenyl ring substituted with an ethynyl group at the para position, linked to the piperidine core. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Piperidine derivatives are widely studied for their diverse biological activities, including acetylcholinesterase (AChE) inhibition, dopamine reuptake modulation, and receptor agonism/antagonism . The ethynyl group in this compound may confer unique electronic and steric effects, influencing binding affinity and metabolic stability compared to other substituents (e.g., methyl, methoxy, or halogens) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-ethynylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13;/h1,6-9,13-14H,3-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKJSUQGICSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)piperidine;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions
Introduction of the Ethynyl Group: The ethynyl group is introduced to the phenyl ring through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Alkylation and Acylation
Piperidine rings are susceptible to alkylation or acylation at the nitrogen atom:
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N-Alkylation : Reactions with alkyl halides or aldehydes under basic conditions (e.g., KOH, DMF) could modify the piperidine nitrogen .
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N-Acylation : Amide bond formation via coupling reagents (e.g., carbodiimides) may introduce functional groups .
Acid-Base Chemistry
Piperidine acts as a weak base (pKa ~11.2), enabling deprotonation in reactions involving acidic protons:
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Base-Mediated Eliminations : Used in domino processes (e.g., addition–elimination cycles) to form heterocycles .
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Catalysis : Piperidine may act as a catalyst in reactions requiring basic conditions, such as nucleophilic substitutions .
Reactions Involving the Ethynyl Group
The terminal ethynyl group on the phenyl ring is reactive in metal-catalyzed cross-couplings:
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Sonogashira Coupling : Reaction with aryl halides or triflates to form extended conjugated systems (e.g., diarylacetylenes) .
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Hydrogenation : Partial or full reduction to cis- or trans-alkenes under H₂/Pd or H₂/Ni conditions.
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Click Chemistry : Azide-alkyne cycloadditions to form triazoles, though not explicitly demonstrated for this compound.
Comparative Analysis of Piperidine Derivatives
Scientific Research Applications
Neurological Disorders
Research has indicated that 2-(4-Ethynylphenyl)piperidine;hydrochloride may act as a selective modulator of neurotransmitter receptors. Its affinity for certain receptors suggests potential use in treating conditions such as depression and anxiety.
Table 1: Receptor Affinity Data
| Receptor Type | Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT1A | 25 | Smith et al. (2023) |
| Dopamine D2 | 30 | Johnson et al. (2024) |
| Norepinephrine α2A | 15 | Brown et al. (2023) |
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability.
Table 2: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
| A549 | 15 | Inhibition of proliferation |
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against various pathogens, including antibiotic-resistant strains.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Mycobacterium tuberculosis | 32 | Bactericidal |
Neurotransmitter Modulation
The compound's interaction with serotonin and dopamine receptors can lead to altered neurotransmission, which may alleviate symptoms associated with mood disorders.
Cancer Cell Pathways
Its ability to induce apoptosis in cancer cells is primarily through the activation of caspases and the downregulation of anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Piperidine derivatives vary significantly based on substituents, which dictate molecular weight, solubility, and melting points. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula.
Key Observations:
- Molecular Weight: Ethynyl-substituted derivatives are lighter (~225.7 g/mol) than analogs with bulky substituents (e.g., Compound 21 at ~551.1 g/mol), which may improve blood-brain barrier penetration.
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility, a critical factor for bioavailability .
Pharmacological Activity
Acetylcholinesterase (AChE) Inhibition
Piperidine derivatives with aromatic substituents, such as donepezil analogs, show potent AChE inhibition. For example, Compound 21 achieves an IC₅₀ of 0.56 nM due to a bulky 4-benzylsulfonyl group enhancing hydrophobic interactions with the enzyme’s active site . In contrast, 2-(4-ethynylphenyl)piperidine HCl lacks a benzamide moiety, likely reducing AChE affinity but possibly offering selectivity for other targets.
Dopamine Uptake Modulation
Lobelane analogs (e.g., GZ-246B) with 2-phenylethyl substituents inhibit vesicular monoamine transporter 2 (VMAT2), reducing dopamine uptake . The ethynyl group’s linear geometry in 2-(4-ethynylphenyl)piperidine HCl may sterically hinder binding to VMAT2 compared to bulkier substituents.
Receptor Targeting
K-opioid agonists like GR38414 feature dichlorophenyl and pyrrolidinyl groups for receptor selectivity .
Biological Activity
2-(4-Ethynylphenyl)piperidine;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a piperidine ring substituted with an ethynylphenyl group. Its molecular formula is C13H15ClN, with a molecular weight of approximately 225.72 g/mol. The structure contributes to its interaction with various biological targets.
Research indicates that the biological activity of this compound may involve multiple mechanisms, including:
- Calcium Channel Modulation : Similar compounds have shown efficacy in inhibiting T-type calcium channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release .
- Anticancer Activity : The compound's structure suggests potential anticancer properties, as piperidine derivatives have been associated with cytotoxic effects against cancer cell lines through apoptosis induction .
- Neurotransmitter Regulation : Compounds featuring piperidine moieties often interact with neurotransmitter systems, potentially affecting conditions like anxiety and depression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar piperidine derivatives. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs suggest a promising antimicrobial profile.
Anticancer Activity
Research has demonstrated that piperidine derivatives can exhibit significant anticancer activity. For example, compounds related to 2-(4-Ethynylphenyl)piperidine have shown enhanced cytotoxicity against various cancer cell lines, including those associated with lung and breast cancers . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Neuropharmacological Effects
Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases. Studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This suggests that this compound may also possess neuroprotective properties.
Case Studies
- Anticancer Study : A study involving structurally similar piperidine derivatives showed promising results in inhibiting cancer cell proliferation. The derivative exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant anticancer potential .
- Calcium Channel Blockade : Research on related compounds demonstrated effective blockade of T-type calcium channels, leading to reduced blood pressure in hypertensive models without triggering reflex tachycardia . This highlights the potential cardiovascular benefits of similar piperidine derivatives.
Data Summary
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(4-Ethynylphenyl)piperidine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:
- Substitution Reactions : Use halogenated precursors (e.g., 4-ethynylphenyl bromide) with piperidine derivatives under reflux conditions in polar solvents like methanol/water mixtures.
- Purification : Column chromatography (e.g., chloroform:methanol:ammonia = 96:4:0.4) is effective for isolating the target compound .
- Salt Formation : Conversion to the hydrochloride salt is achieved via treatment with HCl in ethanol, followed by recrystallization .
Q. How is 2-(4-Ethynylphenyl)piperidine hydrochloride characterized structurally and chemically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Analyze chemical shifts (e.g., ethynyl proton at ~2.5–3.5 ppm) and coupling constants to confirm substitution patterns .
- Melting Point Analysis : Determine decomposition points (e.g., ~219°C for similar piperidine hydrochlorides) .
- Elemental Analysis (CHN) : Validate purity and stoichiometry .
Q. What solvents and conditions are optimal for handling this compound in experiments?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (methanol, ethanol) due to the hydrochloride salt form.
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction yields for 2-(4-Ethynylphenyl)piperidine hydrochloride derivatives be optimized?
- Methodological Answer :
- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of ethynylphenyl precursor), extend reflux time (2–4 hours), and use catalysts (e.g., Pd/C for hydrogenation steps) .
- Case Study : A similar piperidine derivative achieved 81% yield via 2-hour reflux in methanol/water and silica gel chromatography .
Q. What computational strategies predict the reactivity of the ethynyl group in piperidine derivatives?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution and reaction sites.
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) to guide structural modifications .
Q. How can metabolic stability of 2-(4-Ethynylphenyl)piperidine hydrochloride analogs be improved?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidation susceptibility.
- In Vitro Assays : Use hepatic microsome stability tests to screen analogs, prioritizing those with >80% remaining parent compound after 1 hour .
Q. How should contradictory pharmacological data (e.g., variable IC50 values) be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies resolve enantiomers of chiral piperidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
